molecular formula C7H13O5P B12900602 Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate CAS No. 91675-26-2

Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate

Katalognummer: B12900602
CAS-Nummer: 91675-26-2
Molekulargewicht: 208.15 g/mol
InChI-Schlüssel: MGMPSSPJXWEASA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate is an organophosphorus compound with the molecular formula C7H13O5P It is a derivative of phosphonic acid and features a tetrahydrofuran ring substituted with a phosphonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-5-oxotetrahydrofuran with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the phosphite, which then attacks the carbonyl group of the tetrahydrofuran ring to form the desired product .

Industrial Production Methods

Industrial production of dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, catalysts such as palladium or copper may be employed to improve reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in nucleophilic attacks on electrophilic centers, while the carbonyl group can undergo nucleophilic addition reactions. These interactions are facilitated by the electronic properties of the phosphonate and carbonyl groups, which influence the reactivity and selectivity of the compound in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to simpler phosphonate compounds. This structural feature allows for more diverse applications and interactions in chemical reactions, making it a valuable compound in both research and industrial contexts .

Eigenschaften

CAS-Nummer

91675-26-2

Molekularformel

C7H13O5P

Molekulargewicht

208.15 g/mol

IUPAC-Name

5-dimethoxyphosphoryl-5-methyloxolan-2-one

InChI

InChI=1S/C7H13O5P/c1-7(5-4-6(8)12-7)13(9,10-2)11-3/h4-5H2,1-3H3

InChI-Schlüssel

MGMPSSPJXWEASA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(=O)O1)P(=O)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.